molecular formula C8H8Cl2N2O2 B13580789 2-(3,6-Dichloropyridazin-4-yl)-2-methylpropanoic acid

2-(3,6-Dichloropyridazin-4-yl)-2-methylpropanoic acid

Katalognummer: B13580789
Molekulargewicht: 235.06 g/mol
InChI-Schlüssel: MOESGHSSQVLVAO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3,6-Dichloropyridazin-4-yl)-2-methylpropanoic acid is a chemical compound characterized by the presence of a pyridazine ring substituted with two chlorine atoms at positions 3 and 6, and a methylpropanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,6-Dichloropyridazin-4-yl)-2-methylpropanoic acid can be achieved through several methods. One efficient method involves the microwave-assisted regioselective amination of 3,6-dichloropyridazines. This method is known for its selectivity and efficiency, providing a general and selective synthesis of the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,6-Dichloropyridazin-4-yl)-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted derivatives .

Wissenschaftliche Forschungsanwendungen

2-(3,6-Dichloropyridazin-4-yl)-2-methylpropanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 2-(3,6-Dichloropyridazin-4-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application. For example, in biological systems, it may interact with enzymes or receptors, leading to a cascade of biochemical events. The detailed molecular targets and pathways are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-((3,6-Dichloropyridazin-4-yl)amino)-3-methylpentanoic acid
  • Ethyl 2-(3,6-dichloropyridazin-4-yl)acetate
  • 2-{2-[(3,6-dichloropyridazin-4-yl)amino]ethyl}benzoic acid

Uniqueness

2-(3,6-Dichloropyridazin-4-yl)-2-methylpropanoic acid is unique due to its specific substitution pattern and the presence of both a pyridazine ring and a methylpropanoic acid moiety. This combination imparts distinct chemical and physical properties, making it valuable for various applications .

Eigenschaften

Molekularformel

C8H8Cl2N2O2

Molekulargewicht

235.06 g/mol

IUPAC-Name

2-(3,6-dichloropyridazin-4-yl)-2-methylpropanoic acid

InChI

InChI=1S/C8H8Cl2N2O2/c1-8(2,7(13)14)4-3-5(9)11-12-6(4)10/h3H,1-2H3,(H,13,14)

InChI-Schlüssel

MOESGHSSQVLVAO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C1=CC(=NN=C1Cl)Cl)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.